Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride
Description
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride (CAS 119102-95-3) is a bicyclic tertiary amine with a seven-membered ring system. Its molecular formula is C₇H₁₁NO₂·HCl (MW 177.63), featuring a strained [2.2.1] bicyclic framework. This compound is a key intermediate in synthesizing muscarinic receptor agonists and other bioactive molecules due to its rigid structure, which enhances receptor binding specificity . Physical properties include a calculated boiling point of 211.4°C and solubility of 56 g/L in water at 25°C .
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-8(11)9-3-5-10(7-9)6-4-9;/h2-7H2,1H3;1H |
InChI Key |
INASWJGLRLSBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCN(C1)CC2.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate; hydrochloride
General Synthetic Strategy
The synthesis of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate; hydrochloride typically involves the following key steps:
- Formation of the bicyclic azabicyclo[2.2.1]heptane core via cyclization reactions such as intramolecular Diels–Alder or palladium-catalyzed aminoacyloxylation of cyclopentenes.
- Introduction of the ethyl ester group at the 4-position (carboxylate functionality).
- Conversion of the bicyclic amine to its hydrochloride salt for enhanced stability and solubility.
Cyclization Approaches
Intramolecular Diels–Alder Cyclization
A classical approach begins with cyclopenta-1,3-diene and ethyl oxoacetate in the presence of ammonia or ammonium salts to form a mixture of stereoisomers of azabicycloheptane derivatives. Subsequent protection (e.g., Boc protection) and chromatographic separation yield exo- and endo-isomers of the bicyclic intermediate. This method allows for stereoselective access to the bicyclic core essential for further functionalization.
Palladium-Catalyzed Aminoacyloxylation
Recent advances employ palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct oxygenated 2-azabicyclo[2.2.1]heptanes with high regio- and stereoselectivity. This method provides a direct route to functionalized azabicyclic systems and can be adapted to introduce ester groups at desired positions.
Functional Group Transformations
After formation of the bicyclic core, multi-step synthetic sequences are applied:
- Hydrogenation: To reduce unsaturated intermediates and stabilize the bicyclic framework.
- Saponification: To convert esters or other precursors into carboxylic acids or their derivatives.
- Amide to Nitrile Conversion: For introducing nitrile functionalities as intermediates.
- Boc-Deprotection: Removal of protecting groups to free the amine for salt formation.
These steps are carefully optimized for yield and stereochemical integrity.
Hydrochloride Salt Formation
The free amine of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is treated with hydrochloric acid or anhydrous HCl gas to form the hydrochloride salt. This salt form improves the compound's solubility in polar solvents and enhances its stability for storage and handling.
Comparative Data Table of Key Preparation Steps
Optimization and Analytical Considerations
Optimization of Reaction Conditions
- Catalyst Selection: Lewis acids and palladium catalysts are critical for cyclization efficiency and stereoselectivity.
- Temperature Control: Gradients from ambient to elevated temperatures optimize yield and minimize side reactions.
- Solvent Polarity: Polar aprotic solvents favor cyclization and functional group transformations.
- Computational Modeling: Quantum chemical calculations and Design of Experiments (DoE) approaches have been used to predict and optimize reaction pathways, improving yield and stereochemical purity.
Characterization Techniques
- NMR Spectroscopy (1H, 13C, 2D NMR): Confirm bicyclic structure and stereochemistry.
- FT-IR Spectroscopy: Identification of ester, amine, and hydrochloride functionalities.
- HPLC-MS and LC-HRMS: Purity assessment and molecular weight confirmation.
- X-ray Crystallography: Definitive stereochemical assignment for complex intermediates.
Summary Table of Compound Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H16ClNO2 | |
| Molecular Weight | 205.68 g/mol | |
| IUPAC Name | Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate; hydrochloride | |
| CAS Number | 1461706-04-6 (generic) | |
| Purity | ≥97% (commercial grade) | |
| Storage | Stable at room temperature under inert atmosphere |
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters and amides.
Scientific Research Applications
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride is a bicyclic compound known for its unique azabicyclic structure. It has a molecular formula of and a molecular weight of approximately 205.68 g/mol in its hydrochloride form. This compound's bicyclic framework is significant in medicinal chemistry because of its potential biological activities and applications in drug development.
Synthesis
The synthesis of this compound typically involves several steps, with detailed synthetic pathways that may vary based on specific laboratory conditions and available reagents.
Potential Applications
this compound and similar compounds with azabicyclic structures exhibit significant biological activities. Interaction studies are essential to understanding how this compound interacts with biological systems.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate | Bicyclic amine | Different carboxylic position affecting activity |
| 3-Methylpiperidine | Saturated piperidine derivative | Lacks bicyclic structure but shares nitrogen content |
| Tropane derivatives | Bicyclic nitrogen compounds | Known for anticholinergic effects |
Mechanism of Action
The mechanism of action of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Comparison with Structural Analogues
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate Hydrochloride (Quinuclidine Derivative)
Molecular Formula: C₉H₁₅NO₂·HCl (MW 205.67) CAS: 22766-67-2 Key Differences:
- Ring Structure : The [2.2.2]octane system (quinuclidine) has an eight-membered ring, reducing ring strain compared to [2.2.1]heptane .
- Applications : Used in synthesizing umeclidinium bromide, a long-acting muscarinic antagonist (LAMA) for chronic obstructive pulmonary disease (COPD) .
- Reactivity : Easier functionalization due to lower steric hindrance and strain. For example, debenzylation of N-protected derivatives is more feasible than in [2.2.1] analogues .
Table 1: Physicochemical Comparison
1-Azabicyclo[3.2.1]octane Derivatives
Example: {1-azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride (CAS 1955561-19-9) Molecular Formula: C₈H₁₅NO·HCl (MW 177.67) Key Differences:
- Ring Structure : The [3.2.1]octane system introduces a larger, less symmetrical bicyclic framework, altering steric and electronic properties.
1-Azabicyclo[3.3.1]nonane Derivatives
Example: 1-azabicyclo[3.3.1]nonan-3-one hydrochloride (CAS 90154-82-8) Molecular Formula: C₈H₁₃NO·HCl (MW 175.66) Key Differences:
Structural and Functional Implications
Ring Strain and Reactivity
Biological Activity
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate; hydrochloride, with the molecular formula and a molecular weight of approximately 205.68 g/mol, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.
Chemical Structure and Properties
The compound is characterized by its unique azabicyclic structure, which plays a crucial role in its biological activity. The bicyclic framework allows for diverse interactions with biological systems, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.68 g/mol |
| CAS Number | 2940950-54-7 |
| Chemical Structure | Chemical Structure |
Biological Activity
Research indicates that compounds with azabicyclic structures often exhibit significant biological activities, including:
- Anticholinergic Effects : Similar to tropane derivatives, ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate; hydrochloride may demonstrate anticholinergic properties, potentially impacting neurotransmitter systems involved in various physiological functions.
- Inhibition of Amino Acid Transporters : Analogous compounds have shown the ability to block amino acid transporters, which could be relevant in metabolic disorders or cancer treatments .
- Potential Antiviral Activity : Bicyclic compounds have been explored as scaffolds for developing antiviral agents, suggesting potential therapeutic avenues for ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate; hydrochloride .
Synthesis Pathways
The synthesis of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate; hydrochloride typically involves multi-step reactions that can vary based on laboratory conditions and available reagents. A notable synthetic route includes:
- Formation of the Bicyclic Framework : Utilizing precursors such as 1-benzylperhydropyrano[3,4-c]pyrrol-4-one.
- Carboxylation : Introducing the carboxylate group at the appropriate position to yield the final product.
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Study on Anticholinergic Activity : Research demonstrated that structurally similar compounds exhibit significant blocking effects on muscarinic receptors, which could be extrapolated to predict similar effects for ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate; hydrochloride .
- Cancer Cell Apoptosis Induction : A study indicated that bicyclic amines can induce apoptosis in cancer cells through modulation of amino acid transport mechanisms, suggesting that ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate; hydrochloride may have similar effects .
- Metabolic Studies : Investigations into the metabolic pathways involving bicyclic compounds have shown their potential to influence insulin secretion and glucose metabolism, indicating broader implications for metabolic diseases .
Q & A
Q. What are the key synthetic routes for Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride?
Methodological Answer: The synthesis typically involves functionalization of a bicyclic amine precursor. For example, Portoghese’s method for a related compound (2-oxa-5-azabicyclo[2.2.1]heptane) includes:
- Esterification : Reacting a hydroxyl-bearing intermediate with ethyl chloroformate or acetic anhydride under basic conditions.
- Salt formation : Treating the free base with HCl gas or concentrated HCl in ethanol to form the hydrochloride salt .
Critical steps include controlling reaction temperature (e.g., 0°C for LiBH4 reductions) and purification via recrystallization or column chromatography.
Q. How is the compound characterized for purity and structural integrity?
Methodological Answer:
- Purity : Use reversed-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column. Compare retention times against a reference standard. Purity >95% is typical for research-grade material .
- Structural confirmation :
- 1H/13C NMR : Key signals include the ester carbonyl (~170 ppm in 13C NMR) and bicyclic proton environments (e.g., bridgehead protons at 3.0–4.0 ppm in 1H NMR).
- Mass spectrometry : ESI-MS in positive mode should show [M+H]+ ion clusters consistent with the molecular formula (C9H14NO2·HCl, MW 205.7) .
Q. What solvents and storage conditions are recommended?
Methodological Answer:
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and alcohols (ethanol, methanol) at ≤30 mg/mL. Avoid aqueous buffers unless stabilized at pH 4–6 .
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N2/Ar) to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can stereochemical purity of the bicyclic core be validated?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IA-3 column with hexane/isopropanol (95:5) mobile phase to resolve enantiomers.
- X-ray crystallography : Single-crystal analysis confirms absolute configuration, especially for bridged bicyclic systems .
- NOE NMR : Correlate spatial proximity of protons (e.g., bridgehead vs. axial/equatorial positions) to verify rigidity of the norbornane-like structure .
Q. How to optimize synthetic yield while minimizing impurities?
Methodological Answer:
Q. How does the bicyclic structure influence biological activity in receptor-binding studies?
Methodological Answer:
- Conformational rigidity : The norbornane scaffold restricts rotational freedom, enhancing binding affinity to targets like nicotinic acetylcholine receptors (e.g., see PNU-282987, a related α7 nAChR agonist) .
- Salt form impact : The hydrochloride improves aqueous solubility for in vitro assays (e.g., IC50 determinations) but may require counterion exchange (e.g., to free base) for cell permeability studies .
Q. How to resolve contradictions in spectroscopic data between batches?
Methodological Answer:
- Cross-validation : Combine 2D NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS) to distinguish structural isomers.
- Thermogravimetric analysis (TGA) : Confirm hydrate/solvate formation, which can alter NMR shifts .
- Batch comparison : Use principal component analysis (PCA) on FTIR or Raman spectra to identify outlier batches .
Q. What strategies mitigate degradation during long-term stability studies?
Methodological Answer:
- Forced degradation : Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for hydrolysis (free carboxylic acid) or oxidation (peroxide formation).
- Stabilizers : Add antioxidants (0.1% BHT) or store under vacuum-sealed desiccation .
- pH control : Buffered solutions (pH 4.5–5.5) reduce ester hydrolysis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
